N-[1-(1-benzofuran-2-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide
Description
N-[1-(1-benzofuran-2-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide is a complex organic compound that features a benzofuran ring, an ethyl group, and a diazirine moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The diazirine group is often used in photoaffinity labeling, a technique to study molecular interactions.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-4-10-18(20-21-18)11-9-17(22)19-13(2)16-12-14-7-5-6-8-15(14)23-16/h1,5-8,12-13H,4,9-11H2,2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGNAGUVRYYJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)NC(=O)CCC3(N=N3)CCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through various methods, including free radical cyclization or proton quantum tunneling, which offer high yields and fewer side reactions.
Introduction of the Ethyl Group: This step often involves alkylation reactions using suitable alkyl halides under basic conditions.
Synthesis of the Diazirine Moiety: Diazirines are usually synthesized through the reaction of diazo compounds with alkynes under specific conditions.
Coupling Reactions: The final step involves coupling the benzofuran derivative with the diazirine moiety, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds often employs automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of microwave-assisted synthesis (MWI) has also been reported for benzofuran derivatives, which significantly reduces reaction times and improves yields .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide can undergo various chemical reactions:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The diazirine moiety can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide involves its ability to form covalent bonds with target molecules upon activation by light (photoaffinity labeling). The diazirine group, upon exposure to UV light, forms a highly reactive carbene intermediate that can insert into C-H, N-H, or O-H bonds of nearby molecules, thereby labeling them .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-benzofuran carboxylic acid and benzofuran-2-yl-methanone.
Diazirine Compounds: 3-aryl-3-(trifluoromethyl)diazirines and 3-(4-azidophenyl)-3-(trifluoromethyl)diazirine.
Uniqueness
N-[1-(1-benzofuran-2-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide is unique due to its combination of a benzofuran ring and a diazirine moiety, which imparts both biological activity and the ability to act as a photoaffinity label. This dual functionality makes it a valuable tool in both chemical and biological research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
